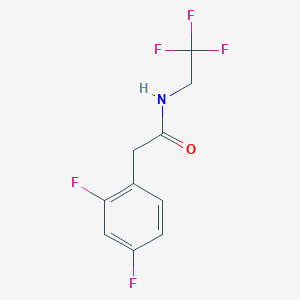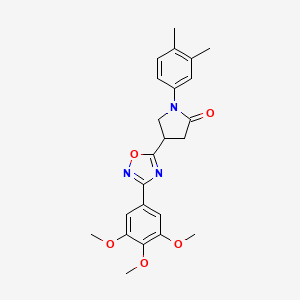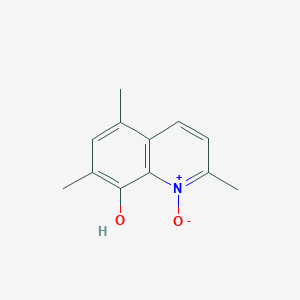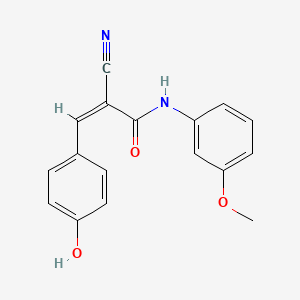
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, also known as CHM-1, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential as a cancer therapy.
Wirkmechanismus
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide works by inhibiting the activity of the Wnt/β-catenin signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting this pathway, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide can decrease cancer cell growth and induce cell death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor growth in animal models. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its specificity for the Wnt/β-catenin signaling pathway. This makes it a potentially effective therapy for cancers that are driven by this pathway. Additionally, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to have low toxicity in normal cells, making it a safer option than many traditional chemotherapy drugs.
One limitation of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain forms. Additionally, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
Zukünftige Richtungen
There are several potential future directions for research on (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. These include:
1. Further preclinical studies to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans.
2. Clinical trials to evaluate the safety and efficacy of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans with cancer.
3. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
4. Development of new formulations of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide that improve solubility and ease of administration.
5. Investigation of the potential use of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in other diseases or conditions that involve dysregulation of the Wnt/β-catenin signaling pathway.
In conclusion, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is a synthetic compound that has shown promising results in preclinical studies as a potential cancer therapy. Its specificity for the Wnt/β-catenin signaling pathway and low toxicity in normal cells make it a promising candidate for further study. However, more research is needed to determine the optimal dosage and administration schedule for (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide in humans, as well as its potential use in combination with other cancer therapies.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide involves several steps, including the condensation of 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to a cyanation reaction to form the final product, (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide. The synthesis of (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been optimized to improve yield and purity, making it a viable option for further study.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment, specifically in targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the development and progression of many types of cancer, and targeting it has been a focus of cancer research for many years. (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide has been shown to inhibit the activity of this pathway, leading to decreased cancer cell proliferation and increased cell death.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-4-2-3-14(10-16)19-17(21)13(11-18)9-12-5-7-15(20)8-6-12/h2-10,20H,1H3,(H,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQWNDSPVDAYJB-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-hydroxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)
![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)
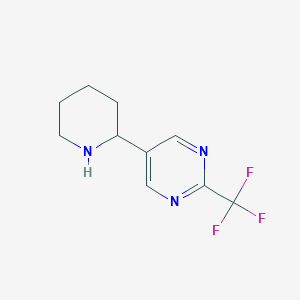

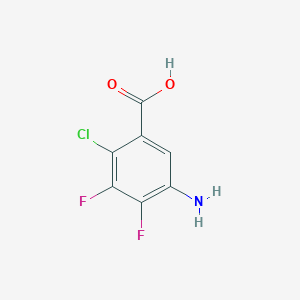

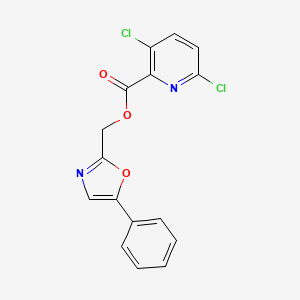
![N-(3,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2812178.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

